molecular formula C14H15BrN2 B8616694 6-Bromo-4-(1-piperidinyl)quinoline

6-Bromo-4-(1-piperidinyl)quinoline

Cat. No. B8616694
M. Wt: 291.19 g/mol
InChI Key: GUYOZBNWTFNOAU-UHFFFAOYSA-N
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Patent
US08633187B2

Procedure details

To a solution of 4-choro-6-bromoquinoline (726 mg, 3 mmol) in 3 mL of 1-methyl-2-pyrrolidinone was added piperidine (510 mg, 6 mmol). The reaction was heated to 150° C. for 5 h. The solvents were removed in vacuo at 100° C. and the residue dissolved in methylene chloride and washed with water. The methylene chloride was dried with sodium sulfate and concentrated. The residue was triturated with hexane and the solid filtered off to give 6-bromo-4-(1-piperidinyl) quinoline (877 mg, 73%).
Quantity
726 mg
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([Br:12])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.[NH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>CN1CCCC1=O>[Br:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[N:5]=[CH:4][CH:3]=[C:2]2[N:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
726 mg
Type
reactant
Smiles
ClC1=CC=NC2=CC=C(C=C12)Br
Name
Quantity
510 mg
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
3 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo at 100° C.
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methylene chloride
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride was dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane
FILTRATION
Type
FILTRATION
Details
the solid filtered off

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CC=NC2=CC1)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 877 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.